4-(6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-yl)morpholine
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Overview
Description
4-(6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-yl)morpholine involves multiple steps. One common synthetic route includes the reaction of ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate with appropriate reagents under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine or morpholine moieties can be replaced with other functional groups.
Common reagents used in these reactions include ethyl bromoacetate, potassium carbonate, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-yl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other pyridazinone derivatives such as 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone . Compared to these compounds, 4-(6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-yl)morpholine may exhibit unique pharmacological profiles due to its distinct structural features. This uniqueness can be attributed to the presence of the morpholine and phenylprop-2-en-1-yl groups, which can influence its biological activity and interactions.
Properties
IUPAC Name |
4-[6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-2-5-19(6-3-1)7-4-10-24-11-13-25(14-12-24)20-8-9-21(23-22-20)26-15-17-27-18-16-26/h1-9H,10-18H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXIHYQVLJIDLW-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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